ethyl 6-bromo-2-{[(3-chlorophenyl)amino]methyl}-5-methoxy-1-phenyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 6-bromo-2-{[(3-chlorophenyl)amino]methyl}-5-methoxy-1-phenyl-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of ethyl 6-bromo-2-{[(3-chlorophenyl)amino]methyl}-5-methoxy-1-phenyl-1H-indole-3-carboxylate involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The specific synthetic route for this compound would include the introduction of the bromo, chloro, and methoxy groups at the appropriate positions on the indole ring. Industrial production methods would likely involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The bromo and chloro groups can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6-bromo-2-{[(3-chlorophenyl)amino]methyl}-5-methoxy-1-phenyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. For example, it may bind to certain receptors or enzymes, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved would depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties. Ethyl 6-bromo-2-{[(3-chlorophenyl)amino]methyl}-5-methoxy-1-phenyl-1H-indole-3-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C25H22BrClN2O3 |
---|---|
Molecular Weight |
513.8 g/mol |
IUPAC Name |
ethyl 6-bromo-2-[(3-chloroanilino)methyl]-5-methoxy-1-phenylindole-3-carboxylate |
InChI |
InChI=1S/C25H22BrClN2O3/c1-3-32-25(30)24-19-13-23(31-2)20(26)14-21(19)29(18-10-5-4-6-11-18)22(24)15-28-17-9-7-8-16(27)12-17/h4-14,28H,3,15H2,1-2H3 |
InChI Key |
NAYDBWIOBZOTTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C3=CC=CC=C3)CNC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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